molecular formula C16H18N2O4 B6125508 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate

4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate

Cat. No. B6125508
M. Wt: 302.32 g/mol
InChI Key: PLYYCQIKYAZANM-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate, also known as AAPPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. AAPPA is a derivative of a naturally occurring compound, curcumin, which is found in turmeric.

Mechanism of Action

4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate can modulate various signaling pathways involved in neuroprotection and inflammation. Furthermore, 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate has been shown to have various biochemical and physiological effects. Studies have shown that 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and COX-2. Additionally, 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate can modulate various signaling pathways involved in neuroprotection and inflammation, such as the NF-κB pathway. Furthermore, 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate can induce apoptosis in cancer cells, which can lead to tumor regression.

Advantages and Limitations for Lab Experiments

4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate has several advantages for use in lab experiments. It is a synthetic compound, which means that its purity can be controlled and standardized. Additionally, 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate has been extensively studied for its potential use in various scientific research applications, which means that there is a wealth of information available on its mechanism of action and potential uses. However, there are also limitations to the use of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate in lab experiments. It is a synthetic compound, which means that it may not accurately represent the effects of naturally occurring compounds. Additionally, 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate may have off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate. One potential direction is the development of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate derivatives with improved efficacy and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate and its potential uses in various scientific research applications. Furthermore, studies are needed to determine the safety and toxicity of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate in vivo, as well as its potential for clinical use. Finally, the development of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate as a drug delivery system for other compounds is an area of potential future research.

Synthesis Methods

4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate is synthesized by reacting curcumin with acetic anhydride and allylamine in the presence of a catalyst. This process results in the formation of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate, which is then purified using chromatography techniques. The purity of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate is crucial for its use in scientific research, as impurities can affect its efficacy and specificity.

Scientific Research Applications

4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate has been studied for its potential use in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate has anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate has anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.

properties

IUPAC Name

[4-[(E)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-9-17-16(21)15(18-11(2)19)10-13-5-7-14(8-6-13)22-12(3)20/h4-8,10H,1,9H2,2-3H3,(H,17,21)(H,18,19)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYYCQIKYAZANM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)OC(=O)C)/C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(E)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate

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